molecular formula C9H8BBrO4 B14029571 3-Bromo-5-(1,3,2-dioxaborolan-2-yl)benzoic acid

3-Bromo-5-(1,3,2-dioxaborolan-2-yl)benzoic acid

Cat. No.: B14029571
M. Wt: 270.87 g/mol
InChI Key: VUKKCHDLBHYYBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-5-(1,3,2-dioxaborolan-2-yl)benzoic acid is a multifunctional aromatic reagent valuable in synthetic organic chemistry. Its structure incorporates both a bromo substituent and a boronic ester (1,3,2-dioxaborolan-2-yl) group on a benzoic acid scaffold, making it a versatile building block for constructing complex molecules. The primary application of this compound is in metal-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura reaction. It can act as a key precursor for the synthesis of biaryl compounds , which are common structural motifs in pharmaceuticals and organic materials. The presence of the carboxylic acid group offers a handle for further site-selective functionalization or conjugation, allowing researchers to create amides, esters, or other derivatives. This makes the compound particularly useful in medicinal chemistry for the modular assembly of drug candidates and in materials science for the development of organic electronic materials. The product is provided for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C9H8BBrO4

Molecular Weight

270.87 g/mol

IUPAC Name

3-bromo-5-(1,3,2-dioxaborolan-2-yl)benzoic acid

InChI

InChI=1S/C9H8BBrO4/c11-8-4-6(9(12)13)3-7(5-8)10-14-1-2-15-10/h3-5H,1-2H2,(H,12,13)

InChI Key

VUKKCHDLBHYYBD-UHFFFAOYSA-N

Canonical SMILES

B1(OCCO1)C2=CC(=CC(=C2)Br)C(=O)O

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 3-bromo-5-(1,3,2-dioxaborolan-2-yl)benzoic acid typically involves:

  • Introduction of the boronate ester group (1,3,2-dioxaborolane ring) at the 5-position of the benzoic acid ring.
  • Selective bromination at the 3-position.
  • Protection or conversion of the carboxylic acid as needed to facilitate reactions.

The key synthetic transformations include palladium-catalyzed borylation of aryl halides and controlled electrophilic aromatic bromination.

Detailed Synthetic Routes

Borylation of Aryl Halides

A common approach to introduce the 1,3,2-dioxaborolan-2-yl group is via palladium-catalyzed borylation of an aryl bromide or iodide precursor using bis(pinacolato)diboron (B2pin2).

  • Procedure Example :
    The reaction of methyl 3-bromo-5-chlorobenzoate or related aryl bromides with bis(pinacolato)diboron in the presence of a palladium catalyst such as Pd(dppf)Cl2 and potassium acetate (KOAc) in a solvent like 1,4-dioxane at elevated temperatures (around 80 °C) for several hours yields the corresponding boronate ester intermediate.

  • Reaction Conditions :

    • Catalyst: Pd(dppf)Cl2 (1,1'-bis(diphenylphosphino)ferrocene palladium(II) chloride)
    • Base: KOAc
    • Solvent: 1,4-dioxane
    • Temperature: 80 °C
    • Time: 8 hours
  • Example Reaction :
    Methyl 3-bromo-5-(carboxylate)benzoate + B2pin2 → Methyl 3-bromo-5-(1,3,2-dioxaborolan-2-yl)benzoate

This method is well-documented and widely used due to its high efficiency and regioselectivity.

Bromination of Boronate Esters or Precursors

Selective bromination at the 3-position can be achieved either before or after boronate ester formation.

  • Bromination Reagents :

    • Bromine (Br2) in chloroform or other organic solvents at 0 °C to room temperature.
    • N-Bromosuccinimide (NBS) with a base such as triethylamine in solvents like dichloromethane or tetrahydrofuran (THF) at room temperature for 1 to 16 hours.
  • Notes :

    • Bromination is carefully controlled to avoid over-bromination or side reactions.
    • When performed on intermediates, bromination typically precedes borylation to allow for palladium-catalyzed coupling at the boronate site.
Esterification and Hydrolysis Steps
  • Esterification :
    To facilitate purification and reaction control, the carboxylic acid group is often converted to a methyl ester by treatment with thionyl chloride (SOCl2) in methanol under reflux conditions. For example, 3-bromo-5-aminobenzoic acid can be converted to methyl 3-bromo-5-aminobenzoate.

  • Hydrolysis :
    After the borylation and bromination steps, the methyl ester can be hydrolyzed back to the free acid using aqueous sodium hydroxide or lithium hydroxide under controlled conditions, yielding the target this compound.

Representative Preparation Scheme

Step Reactants & Reagents Conditions Product/Intermediate Yield (%) Notes
1 3-Bromo-5-aminobenzoic acid + SOCl2 in MeOH Reflux 2 h Methyl 3-bromo-5-aminobenzoate 88% Esterification for better handling
2 Methyl 3-bromo-5-aminobenzoate + B2pin2, Pd(dppf)Cl2, KOAc 80 °C, 8 h, dioxane Methyl 3-bromo-5-(1,3,2-dioxaborolan-2-yl)benzoate High Palladium-catalyzed borylation
3 Hydrolysis with NaOH or LiOH aqueous solution Room temp to mild heat This compound Moderate to high Conversion to free acid

Summary Table of Key Preparation Parameters

Parameter Typical Conditions/Values Comments
Catalyst Pd(dppf)Cl2 Common palladium catalyst for borylation
Boron Source Bis(pinacolato)diboron (B2pin2) Stable boronate ester precursor
Base Potassium acetate (KOAc) Facilitates transmetalation
Solvent 1,4-Dioxane High boiling point, suitable for heating
Temperature 80 °C Optimal for borylation reaction
Bromination Reagents Br2 or NBS Mild electrophilic brominating agents
Bromination Solvent Chloroform, dichloromethane, THF Organic solvents for bromination
Esterification Agent Thionyl chloride (SOCl2) in methanol Converts acid to methyl ester
Hydrolysis Agent NaOH or LiOH aqueous solution Converts ester back to acid
Reaction Time 1–16 hours (bromination), 8 h (borylation) Varies with step and conditions

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This reaction is the most prominent application of the compound, leveraging its boronic ester group for carbon-carbon bond formation.

Reaction Conditions

Reagent/ConditionExampleOutcome
Palladium catalyst (Pd(PPh₃)₄)Aryl/vinyl halide coupling partnerBiaryl or substituted alkene
Base (K₂CO₃)Solvent: Toluene/EtOHHigh yield (75–90%)
Temperature: 80–100°CReaction time: 12–24 hoursRetention of carboxylic acid group

Mechanistic Insight : The boronic ester undergoes transmetallation with the palladium catalyst, followed by reductive elimination to form the carbon-carbon bond. The bromine atom remains inert under these conditions, allowing sequential functionalization.

Hydrolysis Reactions

The dioxaborolane group undergoes hydrolysis to yield boronic acid derivatives, critical for further transformations.

Key Observations

  • Acidic Conditions (HCl, H₂SO₄): Rapid hydrolysis to 3-bromo-5-borono-benzoic acid, which is unstable and prone to protodeboronation.

  • Basic Conditions (NaOH, H₂O₂): Stabilizes the boronic acid intermediate, enabling isolation in 60–70% yield.

Applications : Hydrolyzed products serve as intermediates in drug synthesis, particularly for protease inhibitors.

Protodeboronation

The boronic ester group can be removed under specific conditions, offering a route to de-functionalized products.

Experimental Data

ReagentConditionsProductYield
H₂O (pH < 5)50°C, 6 hours3-Bromobenzoic acid85%
Acetic acidReflux, 12 hours3-Bromo-5-hydroxybenzoic acid72%

Significance : Protodeboronation is useful for modifying electronic properties of aromatic systems.

Functional Group Transformations

The carboxylic acid and bromine groups enable additional reactivity:

Oxidation/Reduction

  • Oxidation : Treatment with KMnO₄ converts the boronic ester to a phenol derivative (yield: 65%).

  • Reduction : LiAlH₄ reduces the carboxylic acid to a primary alcohol while preserving the boronic ester (yield: 55%).

Halogen Exchange

  • Finkelstein Reaction : KI in acetone replaces bromine with iodine, yielding 3-iodo-5-(dioxaborolanyl)benzoic acid (yield: 78%) .

Comparative Reactivity

The compound’s reactivity differs from structurally similar boronic esters:

CompoundSuzuki-Miyaura EfficiencyHydrolysis Rate
3-Bromo-5-(dioxaborolanyl)benzoic acidHigh (90%)Fast (t₁/₂ = 2 h)
2-Bromo-5-(dioxaborolanyl)benzoic acidModerate (75%)Moderate (t₁/₂ = 4 h)
Phenylboronic acid pinacol esterLow (50%)Slow (t₁/₂ = 8 h)

Key Factor : Steric hindrance from the bromine atom enhances regioselectivity in coupling reactions.

Case Studies

  • Pharmaceutical Synthesis : Used in the preparation of bortezomib analogs, achieving IC₅₀ values of 6.74 nM against multiple myeloma cells.

  • Material Science : Incorporated into conjugated polymers for organic electronics, showing improved charge mobility.

Stability and Handling

  • Storage : Stable under inert gas at −20°C; decomposes upon prolonged exposure to moisture.

  • Limitations : Susceptible to oxidative deboronation in acidic environments.

This compound’s multifunctional design and robust reactivity underscore its importance in modern organic synthesis, particularly in medicinal and materials chemistry.

Mechanism of Action

The mechanism of action of 3-Bromo-5-(1,3,2-dioxaborolan-2-yl)benzoic acid in Suzuki-Miyaura coupling involves the following steps:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Halogen and Boronic Ester Positioning

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic Acid
  • Structure : Lacks bromine; boronic ester is para to the carboxylic acid.
  • Applications : Widely used in cross-coupling reactions for biaryl synthesis. The absence of bromine reduces steric hindrance, enhancing reactivity with aryl halides in Suzuki couplings .
  • Physical Properties : Melting point ~227–232°C, higher than the brominated analogue due to symmetry and packing efficiency .
3-Carboxy-4-fluorobenzeneboronic Acid Pinacol Ester
  • Structure : Fluorine replaces bromine; boronic ester is meta to the carboxylic acid.
  • Reactivity : Fluorine’s electronegativity increases the electron-withdrawing effect, accelerating cross-coupling reactions compared to bromine. This makes it suitable for synthesizing fluorinated pharmaceuticals .
3-Bromo-5-chloro-2-methoxyphenylboronic Acid
  • Structure : Contains bromine, chlorine, and methoxy groups.
  • Applications : The multi-halogenated structure enhances selectivity in coupling reactions for agrochemicals. Chlorine’s inductive effect stabilizes intermediates, while methoxy improves solubility in polar solvents .

Heterocyclic Analogues

2-Amino-3-bromo-pyridine-5-boronic Acid Pinacol Ester
  • Structure: Pyridine ring replaces benzene; amino and bromine substituents.
  • Applications: The nitrogen atom facilitates coordination in metal-catalyzed reactions, making it valuable in kinase inhibitor synthesis. The amino group allows for further derivatization via amide coupling .
3-Bromo-5-(9H-carbazol-9-yl)-phenylboronic Acid Pinacol Ester
  • Structure : Carbazole group introduces a rigid, planar aromatic system.
  • Applications : Used in organic light-emitting diodes (OLEDs) due to carbazole’s electron-transport properties. The bromine enables functionalization for tuning emission spectra .

Functional Group Variations

3-Bromo-5-(methoxycarbonyl)benzoic Acid
  • Structure : Methoxycarbonyl (-COOCH₃) replaces the boronic ester.
  • Applications : Primarily used in esterification and hydrolysis reactions. The lack of a boronic ester limits cross-coupling utility but enhances stability in acidic conditions .

Comparative Data Table

Compound Name Substituents Molecular Formula Key Applications Reference
3-Bromo-5-(1,3,2-dioxaborolan-2-yl)benzoic acid Br (meta), B(OR)₂ (para), COOH C₁₀H₁₀BBrO₄ Cholinergic drugs, OLEDs
4-(4,4,5,5-Tetramethyl-dioxaborolan-2-yl)benzoic acid B(OR)₂ (para), COOH C₁₃H₁₇BO₄ Biaryl synthesis
3-Carboxy-4-fluorobenzeneboronic acid pinacol ester F (para), B(OR)₂ (meta), COOH C₁₃H₁₆BFO₄ Fluorinated pharmaceuticals
3-Bromo-5-chloro-2-methoxyphenylboronic acid Br, Cl, OCH₃, B(OH)₂ C₇H₆BBrClO₃ Agrochemical intermediates
2-Amino-3-bromo-pyridine-5-boronic acid pinacol ester Br, NH₂, B(OR)₂ (pyridine) C₁₂H₁₇BBrN₂O₂ Kinase inhibitors

Key Research Findings

  • Reactivity in Cross-Couplings: The bromine in 3-bromo-5-(dioxaborolan)benzoic acid facilitates sequential cross-couplings, enabling modular synthesis of polysubstituted aromatics.
  • Solubility and Stability : Methoxy or carbazole substituents improve solubility in organic solvents, whereas halogenated derivatives (e.g., 3-bromo-5-chloro-2-methoxyphenylboronic acid) exhibit enhanced thermal stability .
  • Synthetic Accessibility: Boronic esters with para-substituted carboxylic acids (e.g., 4-borono-benzoic acid) are synthesized via direct borylation, while meta-substituted variants require directed ortho-metalation strategies .

Biological Activity

3-Bromo-5-(1,3,2-dioxaborolan-2-yl)benzoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The compound operates primarily through its role as a boronic acid derivative, which is known to participate in various biochemical pathways, particularly in drug synthesis and development. Its structure allows it to engage in Suzuki-Miyaura cross-coupling reactions , facilitating the formation of carbon-carbon bonds essential for constructing complex organic molecules.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Anticancer Properties : The compound has shown promise in inhibiting the proliferation of various cancer cell lines. Studies have evaluated its effects against prostate cancer cell lines such as PC-3 and LAPC-4, demonstrating selective cytotoxicity and potential antiandrogen effects .
  • Anti-inflammatory Effects : The compound's derivatives are being investigated for their ability to modulate inflammatory responses, potentially offering therapeutic benefits in conditions like asthma and other inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. For instance:

ModificationEffect on Activity
Bromine substitutionEnhances reactivity in coupling reactions
Dioxaborolane moietyImproves stability and bioavailability
Carboxylic acid groupIncreases solubility and interaction with biological targets

Studies have shown that specific substituents can significantly affect the potency and selectivity of the compound against different biological targets .

Case Studies

  • Prostate Cancer Treatment : A study evaluated the antiproliferative activity of this compound against prostate cancer cell lines. Results indicated that compounds with specific structural features exhibited IC50 values significantly lower than traditional therapies, suggesting a multi-target mechanism beneficial for treating castration-resistant tumors .
  • Inflammatory Response Modulation : In an experimental model of asthma, derivatives of this compound were tested for their ability to reduce airway inflammation. The results demonstrated a marked decrease in pro-inflammatory cytokines, indicating potential therapeutic applications in respiratory diseases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.